3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonyl group, a nitrobenzo[d]thiazolyl group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these steps include sulfonyl chlorides, nitrobenzo[d]thiazoles, and pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzamide core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the nitro group produces amino derivatives .
Scientific Research Applications
3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitrobenzo[d]thiazolyl group may interact with enzymes or receptors, modulating their activity. The compound’s overall structure allows it to fit into binding sites of target proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
The uniqueness of 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methylsulfonyl, nitrobenzo[d]thiazolyl, and pyridin-2-ylmethyl groups provides a unique scaffold for further functionalization and exploration in various research fields .
Properties
IUPAC Name |
3-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S2/c1-32(29,30)17-7-4-5-14(11-17)20(26)24(13-15-6-2-3-10-22-15)21-23-18-9-8-16(25(27)28)12-19(18)31-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBDQJGDUIZZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.